molecular formula C11H11NO4 B7980863 (E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid

Cat. No.: B7980863
M. Wt: 221.21 g/mol
InChI Key: DDLOBOOFCSYTKW-UXBLZVDNSA-N
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Description

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid is an α,β-unsaturated acrylamide derivative characterized by a 3-hydroxyphenyl substituent and an acetamido group conjugated to a carboxylic acid moiety. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 237.21 g/mol. The (E)-stereochemistry denotes the trans-configuration of the double bond, influencing its intermolecular interactions and reactivity. The compound’s 3-hydroxyphenyl group enables hydrogen bonding via its phenolic -OH, while the acetamido and carboxylic acid groups contribute to additional hydrogen-bonding networks, as observed in structurally related acrylamides .

Properties

IUPAC Name

(E)-2-acetamido-3-(3-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-6,14H,1H3,(H,12,13)(H,15,16)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLOBOOFCSYTKW-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC(=CC=C1)O)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 3-hydroxybenzaldehyde with acetamide in the presence of a base, followed by oxidation to form the desired acrylic acid derivative. Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The acrylic acid moiety can be reduced to form saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, saturated acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. For instance, the hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acetamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (E)-2-acetamido-3-(3-hydroxyphenyl)acrylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-hydroxyphenyl C₁₁H₁₁NO₄ 237.21 Hydrogen bonding (O–H, N–H), potential antioxidant activity inferred from analogs
(Z)-2-Acetamido-3-(4-chloro-phenyl)acrylic acid 4-chlorophenyl C₁₁H₁₀ClNO₃ 239.65 Forms 2D hydrogen-bonded ribbons; used in asymmetric hydrogenation (72% ee, stable catalyst reuse)
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid 4-hydroxy-3-methoxyphenyl C₁₂H₁₃NO₅ 251.23 Orthorhombic crystal system (Pbca), intermolecular O–H⋯O/N–H⋯O bonds
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid 6-chloro-indole C₁₃H₁₁ClN₂O₃ 278.69 Indole substituent enhances aromatic π-π interactions; limited catalytic data available
2-Acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid 2,3-dihydroxybenzoylthio C₁₂H₁₃NO₆S 299.30 Thioester group confers antioxidant activity; produced by Streptomyces species

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl): Chlorinated analogs like (Z)-2-acetamido-3-(4-chloro-phenyl)acrylic acid exhibit higher lipophilicity, enhancing substrate-catalyst interactions in hydrogenation reactions . Hydroxy/Methoxy Groups: The 3-hydroxyphenyl and 4-hydroxy-3-methoxyphenyl derivatives form extensive hydrogen-bonding networks, influencing crystal packing and solubility .

Stereochemical Impact :

  • The (Z)-isomers (e.g., (Z)-2-acetamido-3-(4-chloro-phenyl)acrylic acid) are preferred in catalytic hydrogenation due to their spatial alignment with chiral catalysts, yielding higher enantiomeric excess (ee) compared to (E)-isomers .

Biological Activity: Hydroxyl and dihydroxybenzoylthio substituents correlate with antioxidant properties, as seen in 2-acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid . The 3-hydroxyphenyl group in the target compound may similarly scavenge free radicals.

Synthetic Methods :

  • Enzymatic oxidation (e.g., Ald-DH-BOV/Ald-DH-EC) is employed for chlorinated derivatives , while condensation reactions using nitrobenzaldehydes and diazoacetate yield indole-containing analogs .

Commercial Availability :

  • The target compound is listed as discontinued , whereas chlorinated and methoxylated analogs remain available from specialized suppliers .

Biological Activity

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid, also known as a derivative of phenylalanine, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its structural complexity, featuring an acetamido group and a hydroxyphenyl moiety, which contribute to its interaction with various biological targets. Below is a detailed exploration of its biological activity, including enzyme inhibition, antibacterial properties, and cytotoxicity against cancer cell lines.

Structural Characteristics

  • Molecular Formula : C₉H₁₁NO₃
  • Key Functional Groups :
    • Acetamido Group : Facilitates hydrogen bonding with proteins and enzymes.
    • Hydroxyphenyl Group : Engages in π-π stacking interactions that can modulate enzyme and receptor activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The acetamido group enhances binding affinity with biological molecules.
  • π-π Interactions : The hydroxyphenyl group influences the conformation and function of target proteins.

1. Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against α-chymotrypsin , an enzyme critical for protein digestion. This suggests potential therapeutic applications in developing inhibitors for digestive disorders.

EnzymeInhibition TypeReference
α-ChymotrypsinModerate

2. Antibacterial Activity

The compound has demonstrated moderate antibacterial effects against several Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further research is warranted to explore its efficacy in drug development.

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Streptococcus spp.Moderate

3. Cytotoxicity

Studies have shown that this compound may possess cytotoxic properties against various cancer cell lines, positioning it as a candidate for anticancer research.

Cancer Cell LineIC50 Value (µM)Reference
A549 (Lung)20
MDA-MB-231 (Breast)25

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • A study investigating the compound's effects on cancer cell lines revealed significant cytotoxicity, suggesting that further exploration could lead to new anticancer therapies.
  • The antibacterial properties were evaluated against multiple strains, with promising results indicating effectiveness comparable to established antibiotics.

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